molecular formula C32H22O10 B1631801 4',4'''-Di-O-methylcupressuflavone CAS No. 74336-91-7

4',4'''-Di-O-methylcupressuflavone

Cat. No. B1631801
CAS RN: 74336-91-7
M. Wt: 566.5 g/mol
InChI Key: XMFLYCKXVTYBRA-UHFFFAOYSA-N
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Description

4’,4’‘’-Di-O-methylcupressuflavone is a natural product found in Phyllanthus sellowianus . It has a molecular formula of C32H22O10 and a molecular weight of 566.5 g/mol .


Molecular Structure Analysis

The IUPAC name for 4’,4’‘’-Di-O-methylcupressuflavone is 8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one . The compound has a complex structure with multiple aromatic rings, hydroxyl groups, and methoxy groups .


Physical And Chemical Properties Analysis

4’,4’‘’-Di-O-methylcupressuflavone has several computed properties. It has a XLogP3-AA value of 5.7, indicating its lipophilicity. It has 4 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 566.12129689 g/mol. It has a topological polar surface area of 152 Ų and a heavy atom count of 42 .

Scientific Research Applications

Inhibitory Potential Against α-Glucosidase

Biflavonoids, including 4’,4’‘’-Di-O-methylcupressuflavone, have been found to have a variety of pharmacological effects, including the ability to treat diabetes mellitus (DM) . The inhibitory effect of biflavonoids extracted from Araucaria hunsteinii K. Schum towards the target protein α-glucosidase was assessed using a combination of in-vitro experiments and in-silico molecular docking approach . The docking experiments revealed that biflavonoids had tighter binding forces than acarbose against α-glucosidase .

Antiangiogenic Activity

The acetone extract and isolated metabolites were examined for their antiangiogenic activity against the Calf Pulmonary Arterial Endothelial (CPAE) cell . The results showed that 4’,4’‘’-Di-O-methylcupressuflavone had an IC 50 value of 537.98±2,35 µM, indicating its potential as an antiangiogenic agent .

Antioxidant Activity

Although 4’,4’‘’-Di-O-methylcupressuflavone did not demonstrate any detectable antioxidant activity (IC 50 > 100 μg/mL), the acetone extract showed moderate antioxidant activity with an IC 50 value of 69.2 μg/mL . This suggests that the compound may contribute to the overall antioxidant activity of the extract.

Potential Antidiabetic Agents

Biflavonoids are prospective antidiabetic agents and should be taken into consideration when developing candidates for new antidiabetic medicines . The effectiveness of these compounds in inhibiting the enzyme may be explained by some of their hydrophobic interactions .

Hydrophobic Interactions

The effectiveness of these compounds in inhibiting the enzyme may be explained by some of their hydrophobic interactions . This property could be exploited in the design of new drugs.

Molecular Docking

In-silico studies showed that biflavonoids effectively interacted with the active site of the α-glucosidase enzyme . AutoDock Vina was employed to analyze the conformational sites and docking parameters, such as binding affinity and inhibition constant .

properties

IUPAC Name

8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-17-7-3-15(4-8-17)25-13-23(37)27-19(33)11-21(35)29(31(27)41-25)30-22(36)12-20(34)28-24(38)14-26(42-32(28)30)16-5-9-18(40-2)10-6-16/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFLYCKXVTYBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4'''-Di-O-methylcupressuflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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